molecular formula C15H23ClN2O2 B2753596 1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea CAS No. 1396843-71-2

1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

Cat. No. B2753596
CAS RN: 1396843-71-2
M. Wt: 298.81
InChI Key: QPXCMNUGQJEOEK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Quantitative Analysis Techniques

  • Quantitative 1H-Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique is used for measuring hydroxyurea and urea, using dimethylsulfoxide-d6 as the solvent. The analysis involves comparing the area of the -NH2 peak of hydroxyurea with the urea -NH2 peak area. This method provides precise results and aligns well with established procedures (Main et al., 1987).

Conformational Studies of Heterocyclic Ureas

  • Complexation-Induced Unfolding of Heterocyclic Ureas : Research on heterocyclic ureas (amides) and their concentration-dependent unfolding to form multiply hydrogen-bonded complexes provides insights into their structural properties. X-ray crystallographic analyses and 1H NMR solution studies have been conducted to understand their folded structures in various solvents (Corbin et al., 2001).

Metabolism and Biological Activity

  • Disposition and Metabolism of Antineoplastic Agents : Studies on the metabolism of certain urea derivatives, like 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, in mice have shown their distribution in the organism and extensive metabolism. These studies provide insights into the cytotoxic effects and biological pathways involved (Maurizis et al., 1998).

Urea-Based Ligands in Anion Coordination Chemistry

  • Oxo-Anion Binding by Protonated Urea-Based Ligands : Research on the anion coordination chemistry of urea-based ligands, such as N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, has been conducted. This involves studying the adducts of the corresponding anions with protonated ligands and understanding their solid-state structures and hydrogen bond patterns (Wu et al., 2007).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2/c1-15(2,3)13(19)8-9-17-14(20)18-10-11-4-6-12(16)7-5-11/h4-7,13,19H,8-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCMNUGQJEOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

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